Pravastatin Diol Lactone

Description

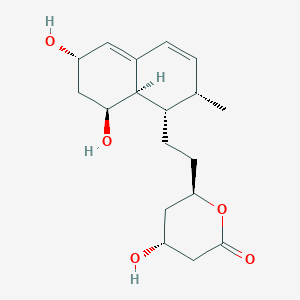

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQUPQRPRHNQZ-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Pravastatin Diol Lactone Formation and Interconversion

Enzymatic Biotransformations Governing Pravastatin (B1207561) Lactone Synthesis

The synthesis of pravastatin, and by extension its lactone form, relies heavily on precise biocatalytic processes. These enzymatic reactions ensure the high stereoselectivity required for the drug's therapeutic action.

The industrial production of pravastatin involves the stereoselective hydroxylation of its precursor, compactin. sci-hub.se This critical step is catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov Wild-type CYP enzymes, such as CYP105AS1 from Amycolatopsis orientalis, naturally hydroxylate compactin to produce 6-epi-pravastatin, which is the undesired epimer of the active drug. acs.orgnih.gov

To overcome this, significant research has focused on engineering these enzymes to invert their stereoselectivity. nih.gov Through methods like directed evolution and computationally-aided design, variants of CYP105AS1 have been created that exhibit a reversed stereopreference, favoring the production of pravastatin over its epimer. sci-hub.senih.gov For instance, a variant known as P450pra, containing specific mutations (I95T, A180V, L236I), showed a switched stereoselectivity, producing mainly the desired pravastatin. acs.org Further computational design and rational inspection led to the development of CYP105AS1 variants with over 99% stereoselectivity for pravastatin, effectively eliminating the formation of the 6-epi-pravastatin diastereomer. acs.orgnih.gov These enzymes perform a monooxygenation reaction, inserting a hydroxyl group at the C-6 position of compactin with high regio- and stereospecificity. sci-hub.senih.govresearchgate.net

| Enzyme Variant | Key Mutations | Substrate | Primary Product | Stereoselectivity Improvement | Reference |

|---|---|---|---|---|---|

| Wild-Type CYP105AS1 | None | Compactin | 6-epi-pravastatin | Baseline (produces unwanted epimer) | acs.orgnih.gov |

| P450pra | I95T, A180V, L236I | Compactin | Pravastatin | Inverted stereoselectivity with ~90% epimeric excess. | acs.orgnih.gov |

| Computationally Designed Variant | Not specified | Compactin | Pravastatin | >99% stereoselective hydroxylation, complete elimination of 6-epi-pravastatin. | acs.orgnih.gov |

Beyond CYP-mediated hydroxylation, other biocatalytic strategies are employed in the synthesis of statin side chains and lactone intermediates. mdpi.com These methods provide alternative, often more sustainable, pathways for producing the chiral components of statins. mdpi.comresearchgate.net

Key biocatalytic routes include:

Oxidative Lactonization of Diols : Alcohol dehydrogenases (ADHs) can catalyze the double oxidation of 1,4- or 1,5-diols. nih.gov The process involves the initial oxidation of an alcohol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). nih.gov A second oxidation step converts the lactol into the final lactone product. nih.govgoogle.com

Reductive Cyclization : The reductive cyclization of γ- and δ-ketoesters is another established biocatalytic route for synthesizing lactones. nih.gov

Hydrolytic Kinetic Resolution : Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic esters to produce enantiopure alcohols, which can serve as precursors for statin side chains. mdpi.comacs.org For example, lipases can stereoselectively hydrolyze racemic ethyl 4-chloro-3-hydroxybutanoate, leading to an unstable acid that readily forms a lactone of high enantiopurity. mdpi.com

Aldol (B89426) Addition : Enzymes like 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) can catalyze sequential, stereoselective aldol additions to create key diol intermediates for statins from simple, non-chiral starting materials. researchgate.netacs.org

Non-Enzymatic Interconversion Dynamics of Pravastatin Lactone

Pravastatin exists in a dynamic, pH-dependent equilibrium between its pharmacologically active hydroxy acid form and its inactive lactone prodrug form. researchgate.netnih.govresearchgate.net This interconversion is a non-enzymatic process crucial to the compound's stability and behavior in aqueous environments. nih.gov

The interconversion between pravastatin diol lactone and its corresponding hydroxy acid is strongly dependent on pH. nih.govnih.govresearchgate.net

Acidic Conditions : In an acidic environment, such as that found in the stomach, the equilibrium shifts to favor the formation of the more lipophilic, inactive lactone form. researchgate.netnih.govtargetmol.com

Physiological and Alkaline Conditions : At physiological pH (around 7.4) and in alkaline conditions, the equilibrium strongly favors the hydrolysis of the lactone ring to yield the open-ring, active hydroxy acid form. researchgate.netnih.govresearchgate.net

Studies have shown that after 24 hours at 37°C, substantial conversion of pravastatin lactone to the hydroxy acid occurs at physiological and alkaline pH. nih.govnih.gov Conversely, the conversion of the hydroxy acid form to the lactone is not significantly influenced by pH changes in this range. nih.govresearchgate.net

| Condition (pH) | % PVL Converted to PVA (after 24h at 37°C) | Remaining Form | Reference |

|---|---|---|---|

| Acidic (e.g., 6.8) | Lower extent of conversion | Greater proportion of lactone form | nih.govnih.gov |

| Physiological (e.g., 7.4) | ~98% | Primarily hydroxy acid form | nih.govnih.gov |

| Alkaline (e.g., 7.8) | ~99% | Almost exclusively hydroxy acid form | nih.govnih.gov |

The hydrolysis of pravastatin is a degradation process that is significantly influenced by both pH and temperature. researchgate.netresearchgate.net Kinetic studies reveal that this degradation follows pseudo-first-order kinetics. researchgate.net The stability of pravastatin is greater in acidic conditions (below pH 5) compared to alkaline environments, where the rate of hydrolysis increases. researchgate.net The activation energy for the hydrolysis of the ester or lactone moieties has been reported to be consistent with the breaking of these chemical bonds. researchgate.net

| Parameter | Condition | Value | Observation | Reference |

|---|---|---|---|---|

| Kinetic Order | Aqueous Solution | Pseudo-first order | The rate of degradation is proportional to the concentration of pravastatin. | researchgate.net |

| pH-rate Profile (at 80°C) | pH 3 to 12 | Rate constant (k) is relatively constant below pH 5, then increases from pH 9 to 12. | Degradation is faster in alkaline conditions than in acidic conditions. | researchgate.net |

| Temperature Effect | Increase from 40°C to 80°C (at pH 3) | k value increases 4.1-fold. | Higher temperatures significantly accelerate the rate of hydrolysis. | researchgate.net |

| Activation Energy (Ea) | pH 6 (at 60°C) | 19.9 Kcal/mol | Consistent with the energy required to break ester or lactone bonds. | researchgate.net |

Isomerization and Epimerization Processes Involving this compound

During its biotransformation, pravastatin can undergo isomerization and epimerization, leading to the formation of related metabolites. nih.gov The primary metabolites identified include a 3α-hydroxy isomer and the 6-epi-pravastatin. nih.govnih.gov

A proposed mechanism for the formation of these isomers involves metabolic activation through sulfation. nih.gov In rat liver cytosol, it was found that in the presence of adenosine (B11128) 3'-phosphate 5'-phosphosulfate, the 6β-hydroxy group of pravastatin is sulfated by sulfotransferase enzymes. nih.gov This creates a reactive intermediate. A subsequent nucleophilic attack by a hydroxy anion at the 3'α-position can yield the 3'α-hydroxy isomer, while an attack at the 6'α-position results in the formation of the 6-epimer (6'α-OH). nih.gov While these metabolites are formed, unchanged pravastatin remains the predominant drug-related component found in human plasma, urine, and feces, with negligible amounts of the lactone forms of its isomers detected. nih.gov

In Vitro Biological Activity and Mechanistic Interactions of Pravastatin Diol Lactone

Differential Enzyme-Inhibition Profiles of Lactone and Hydroxy Acid Forms (In Vitro)

The primary pharmacological action of statins is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. mdpi.com However, the lactone and hydroxy acid forms of statins, including pravastatin (B1207561), exhibit markedly different inhibitory profiles against this and other enzymes in vitro.

In vitro studies have consistently demonstrated that the β-hydroxy acid form of a statin is the active inhibitor of HMG-CoA reductase, while the lactone form is an inactive prodrug. nih.govmdpi.comahajournals.org The active site of the enzyme is mimicked by the dihydroxy-heptanoic acid structure, allowing it to act as a competitive inhibitor of the HMG-CoA substrate. nih.govmdpi.com The lactone form must first be hydrolyzed to its open-ring hydroxy acid to exert its inhibitory effect. mdpi.com

The inhibitory potency of the active pravastatin acid form against HMG-CoA reductase is significant, with studies reporting 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov One in vitro assay using the catalytic domain of human HMG-CoA reductase determined the IC50 of pravastatin to be 70.25 nM. nih.gov In contrast, the lactone form is considered inactive until this conversion occurs.

Table 1: In Vitro HMG-CoA Reductase Inhibition Profile

| Compound Form | Role | HMG-CoA Reductase Inhibition (In Vitro) | Reference |

|---|---|---|---|

| Pravastatin Diol Lactone | Inactive Prodrug | No direct inhibition; requires hydrolysis to the active form. | nih.govmdpi.com |

| Pravastatin (Hydroxy Acid) | Active Inhibitor | Potent competitive inhibitor (IC50 ≈ 4-20 nM, 70.25 nM in specific assays). | nih.govnih.gov |

Beyond HMG-CoA reductase, statin lactones have been shown to interact with other metabolic enzymes. Notably, the lactone forms of lipophilic statins like simvastatin (B1681759) and lovastatin (B1675250) are known to be substantial inhibitors of human carboxylesterases (CES), such as CES1A1 and CES2. researchgate.net However, pravastatin, which is hydrophilic and typically administered in its active acid form, does not demonstrate strong inhibition of these enzymes. researchgate.net

General studies on statin forms have also revealed that the lactone form can inhibit mitochondrial complex III, an effect distinct from the HMG-CoA reductase pathway. nih.govmdpi.com Pravastatin itself is not a significant substrate for the cytochrome P450 (CYP450) enzyme system, which metabolizes many other lipophilic statins. nih.gov

Table 2: In Vitro Inhibition of Other Enzymes by Statin Forms

| Enzyme | Inhibitory Effect of this compound | Inhibitory Effect of Other Statin Lactones (e.g., Simvastatin, Lovastatin) | Reference |

|---|---|---|---|

| Carboxylesterases (CES1A1, CES2) | No strong inhibition reported. | Potent inhibition. | researchgate.net |

| Mitochondrial Complex III | Implicated as a general effect of statin lactones. | Inhibition reported. | nih.govmdpi.com |

| Cytochrome P450 (CYP) Enzymes | Not a significant substrate or inhibitor. | Varies by statin; many are substrates/inhibitors of CYP3A4 and CYP2C9. | nih.gov |

Cellular Permeation and Intracellular Distribution Studies (In Vitro)

The structural differences between the lactone and hydroxy acid forms of pravastatin directly influence their ability to cross cell membranes and their subsequent distribution within cells. These differences are primarily driven by lipophilicity and the reliance on cellular transport mechanisms.

The cellular uptake of statins is dichotomous. The hydrophilic hydroxy acid forms, including pravastatin, are actively transported into cells. nih.govmdpi.com This process is mediated by solute carrier organic anion transporters (OATPs), with OATP1B1 being crucial for hepatic uptake. nih.govmdpi.com

Conversely, the more lipophilic lactone forms are thought to primarily enter cells via passive diffusion across the cell membrane. nih.govnih.govoncotarget.com While uptake is mainly passive, the lactones can be actively removed from cells by efflux transporters such as P-glycoprotein (PgP) and breast cancer resistance protein (BCRP). mdpi.com This active efflux can influence the net intracellular concentration of the lactone.

The lactone form of a statin is significantly more lipophilic than its corresponding hydroxy acid. nih.govoncotarget.com This property is a key determinant of its ability to permeate biological membranes. In vitro models using both artificial lipid bilayers and cultured cells have confirmed that the increased lipophilicity of the lactone form allows it to cross cellular membranes more easily via passive diffusion compared to the hydrophilic acid form, which requires carrier-mediated transport. nih.govnih.govahajournals.org

This difference in cellular entry has direct biological consequences. In vitro studies on cultured human skeletal muscle cells demonstrated that the lactone forms of four different statins, including pravastatin, were markedly more potent at inducing myotoxicity than their respective acid forms. nih.gov Pravastatin lactone was found to be 23-fold more potent in this regard than its acid counterpart, a finding likely linked to its enhanced ability to enter muscle cells. nih.gov

Table 3: Physicochemical and Cellular Transport Properties (In Vitro)

| Property | This compound | Pravastatin (Hydroxy Acid) | Reference |

|---|---|---|---|

| Lipophilicity | High | Low / Hydrophilic | nih.govahajournals.orgoncotarget.com |

| Primary Cellular Entry Mechanism | Passive Diffusion | Carrier-Mediated Active Transport (OATPs) | nih.govnih.govmdpi.com |

| Cellular Efflux Transporters | P-glycoprotein (PgP), BCRP | Multidrug Resistance-Associated Proteins (MRPs) | mdpi.com |

Molecular and Subcellular Modulatory Effects (In Vitro)

Once inside the cell, the two forms of pravastatin can modulate distinct molecular pathways and subcellular functions. The conversion of the lactone to the acid is a critical step for its primary pharmacological effect, but the lactone itself may have separate biological activities.

The active hydroxy acid form's inhibition of HMG-CoA reductase reduces the synthesis of mevalonate (B85504). mdpi.com This not only lowers cholesterol production but also decreases the availability of downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.com These molecules are essential for the prenylation of small GTPase proteins such as Rho and Rac. mdpi.commdpi.com In vitro studies have shown that inhibiting this process can lead to increased expression and stability of endothelial nitric oxide synthase (eNOS) and reduced oxidative stress. nih.gov

In contrast, the lactone form has been associated with effects independent of the mevalonate pathway. In vitro evidence suggests that statin lactones can inhibit mitochondrial complex III and modulate the activity of proteasomes. nih.govmdpi.com Furthermore, in vitro studies on human peripheral blood mononuclear cells found that the more lipophilic statins (lovastatin and simvastatin) had a more pronounced effect on cytokine production compared to the hydrophilic pravastatin. researchgate.net Pravastatin has also been shown in vitro to inhibit cholesterol synthesis and increase low-density lipoprotein (LDL) receptor activity in macrophages. nih.gov

Interactions with Cellular Membranes and Lipid Bilayers (In Vitro)

The interaction of statins with cellular membranes is a critical factor in their pleiotropic effects and is heavily influenced by the specific form of the molecule—lactone or acid. mdpi.com In vitro studies using artificial membranes and live cells have begun to elucidate these complex interactions.

General studies on statins have shown that the lipophilic lactone forms interact differently with phospholipid bilayers compared to their acid counterparts. mdpi.com The degree of lipophilicity affects how deeply a statin can penetrate the membrane and the magnitude of the changes induced. mdpi.com These alterations to the lipid membrane's properties are significant as they can modulate the function of membrane proteins and influence cellular signaling pathways. mdpi.com More lipophilic statins tend to exhibit higher apparent affinities and slower dissociation kinetics, particularly in membranes rich in cholesterol and anionic lipids. claremont.edu

However, studies specifically investigating pravastatin, which is known as a hydrophilic statin in its active acid form, have shown it does not significantly alter the microviscosity of model lipid bilayers or the plasma membranes of live cells. nih.gov This contrasts with more hydrophobic statins like simvastatin, which can induce the formation of viscous, cholesterol-rich nanoscale domains. nih.govnih.gov Research using quartz crystal microbalance with dissipation monitoring (QCM-D) indicated that pravastatin's interaction with lipid bilayers is dependent on the membrane's composition. It was observed to cause mechanical hysteresis and dissipative remodeling in model "healthy" lipid bilayers, while inducing a reversible elastic softening in "diseased" model membranes. claremont.edu This suggests that even for a predominantly hydrophilic statin, its interaction with the lipidome can have mechanically significant consequences. claremont.edu

Table 1: Summary of Pravastatin Form Interactions with Lipid Bilayers (In Vitro)

| Statin Form | Property | Interaction with Lipid Bilayers | Effect on Membrane Properties |

| Pravastatin (Acid Form) | Hydrophilic | Requires active transport. mdpi.com | Does not change microviscosity of model lipid bilayers or live cell plasma membranes. nih.gov |

| Statin Lactone Forms (General) | Lipophilic | Enters cells via passive diffusion. mdpi.com | Interacts differently with phospholipid bilayers than acid forms, with penetration depth dependent on lipophilicity. mdpi.com |

Influence on Mitochondrial Functionality (In Vitro)

Mitochondria have been identified as a key site for some of the adverse effects associated with statins, and the lactone form appears to play a significant role. nih.govuu.nl In vitro studies suggest that the lactone metabolites of statins are generally more myotoxic than their acid forms. nih.gov

A primary mechanism of this toxicity is the inhibition of the mitochondrial electron transport chain (ETC). mdpi.comnih.gov Specifically, lactone forms have demonstrated a greater capacity to impair the activity of ETC Complex III. mdpi.comnih.gov While not always specifying pravastatin, studies on the lactone forms of other statins have shown they can elicit a rapid decrease in the oxygen consumption rate in myoblasts, indicating a direct inhibitory effect on mitochondrial respiration. nih.gov This is consistent with findings in human skeletal muscle tissue from patients on statin therapy (including pravastatin), which confirmed a reduction in mitochondrial Complex III activity. uu.nl

In addition to direct ETC inhibition, pravastatin treatment in vitro has been linked to increased mitochondrial oxidative stress and a heightened susceptibility to the mitochondrial permeability transition (MPT), a critical event that can lead to cell death. nih.govfrontiersin.org In studies using mitochondria from hypercholesterolemic mice, pravastatin treatment led to:

Increased production of hydrogen peroxide (H₂O₂). frontiersin.org

Decreased activity of aconitase, a Krebs cycle enzyme sensitive to superoxide (B77818) radicals. frontiersin.org

Increased sensitivity to calcium-induced MPT. nih.govfrontiersin.org

These effects could be prevented or reversed by the in vitro addition of antioxidants like Coenzyme Q10, underscoring the role of oxidative stress in pravastatin's impact on mitochondrial function. nih.gov

Table 2: Effects of Pravastatin and its Lactone Form on Mitochondrial Function (In Vitro)

| Mitochondrial Parameter | Observed Effect | Investigated Model | Reference |

| ETC Complex III Activity | Inhibition/Reduction by lactone forms. | General Statin Lactones / Human Skeletal Muscle | mdpi.comnih.govuu.nl |

| Oxygen Consumption | Decreased by lactone forms. | C2C12 Myoblasts (other statins) | nih.gov |

| Mitochondrial Permeability Transition (MPT) | Increased susceptibility with pravastatin treatment. | Mouse Liver & Muscle Mitochondria | nih.govfrontiersin.org |

| Reactive Oxygen Species (ROS) | Increased H₂O₂ production with pravastatin. | Mouse Liver Mitochondria | frontiersin.org |

| Aconitase Activity | Decreased with pravastatin treatment. | Mouse Liver Mitochondria | frontiersin.org |

Regulation of Cholesterol-Independent Cellular Pathways (In Vitro)

The biological effects of statins extend beyond the inhibition of HMG-CoA reductase and cholesterol synthesis, encompassing a range of "pleiotropic" or cholesterol-independent actions. mdpi.commdpi.com Both the acid and lactone forms contribute to these effects, but through potentially different mechanisms. mdpi.com

The active acid form of pravastatin inhibits HMG-CoA reductase, which blocks the synthesis of mevalonate and subsequently reduces the production of nonsterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comunmc.edu These molecules are essential for the prenylation of various signaling proteins, including small GTPases like Ras, Rho, and Rac, which control critical cellular functions such as proliferation, differentiation, and inflammation. mdpi.comunmc.edu The inhibition of this pathway is a major source of the cholesterol-independent benefits of statins. mdpi.com

The lactone form, however, has been shown to modulate distinct cellular pathways. mdpi.com In vitro evidence suggests that statin lactones can modulate the activity of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. mdpi.com Furthermore, microarray analysis of hepatocytes treated with pravastatin revealed a repression in the expression of genes involved in retinol (B82714) and xenobiotic metabolism, indicating a direct influence on cellular gene regulation independent of cholesterol levels. nih.gov Another study demonstrated that pravastatin can improve endothelium-dependent relaxation, an effect that is not entirely reversed by the addition of mevalonic acid, pointing to a cholesterol-independent mechanism of action. nih.gov

Table 3: Cholesterol-Independent Pathways Regulated by Pravastatin Forms (In Vitro)

| Statin Form | Cellular Target/Pathway | Mechanism/Effect | Reference |

| Pravastatin (Acid Form) | HMG-CoA Reductase / Isoprenoid Synthesis | Inhibition of FPP and GGPP synthesis, leading to reduced protein prenylation (e.g., Rho, Ras). | mdpi.comunmc.edu |

| Statin Lactone Forms (General) | Proteasomes | Modulation of proteasome activity. | mdpi.com |

| Pravastatin | Gene Expression | Repression of genes for retinol and xenobiotic metabolism. | nih.gov |

| Pravastatin | Endothelial Function | Improvement of endothelium-dependent relaxation. | nih.gov |

Investigational Antioxidant Mechanisms (In Vitro Models)

The effects of pravastatin on cellular redox status are complex, with in vitro studies reporting both antioxidant and pro-oxidant activities depending on the experimental model. nih.govfrontiersin.orgnih.gov

Direct antioxidant activity has been observed in vascular models. In one study, pravastatin was shown to reduce superoxide (O₂⁻) levels that were artificially induced by lucigenin (B191737) in rat aortic rings. nih.gov This scavenger effect improved both endothelium-dependent and -independent relaxation and was not prevented by mevalonic acid, suggesting a direct antioxidant action that is independent of the cholesterol synthesis pathway. nih.gov

Conversely, other in vitro models, particularly those using isolated mitochondria, have indicated that pravastatin can act as a pro-oxidant. Studies on mitochondria from mouse liver and muscle have shown that pravastatin treatment can lead to an increase in the production of reactive oxygen species (ROS), specifically hydrogen peroxide. nih.govfrontiersin.org This induced oxidative stress is believed to be a key factor in the observed sensitization to mitochondrial permeability transition. nih.govfrontiersin.org However, this pro-oxidant effect can also trigger a compensatory cellular antioxidant response. For instance, in liver tissue from pravastatin-treated mice, the activity of the antioxidant enzyme glucose-6-phosphate dehydrogenase (G6PD) and the levels of reduced glutathione (B108866) were found to be increased. frontiersin.org The detrimental mitochondrial effects caused by this oxidative stress were shown to be preventable by co-treatment with antioxidants. nih.govfrontiersin.org

Table 4: Summary of Investigational Antioxidant/Pro-oxidant Effects of Pravastatin (In Vitro)

| Experimental Model | Observed Effect | Implied Mechanism | Reference |

| Rat Aortic Rings | Antioxidant | Direct scavenging of superoxide radicals. | nih.gov |

| Mouse Liver Mitochondria | Pro-oxidant | Increased production of hydrogen peroxide (H₂O₂). | frontiersin.org |

| Mouse Plantaris Muscle Mitochondria | Pro-oxidant | Induction of oxidative stress, leading to mitochondrial dysfunction. | nih.gov |

| Mouse Liver Cells | Antioxidant Response | Upregulation of G6PD activity and glutathione levels. | frontiersin.org |

Advanced Analytical Methodologies for Pravastatin Diol Lactone Research

Chromatographic Separations for Isomer and Metabolite Profiling

Chromatographic techniques form the cornerstone of analytical strategies for Pravastatin (B1207561) Diol Lactone, enabling the separation of the lactone form from its active hydroxy acid form, as well as from other metabolites and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the determination of pravastatin and its lactone form in pharmaceutical dosage forms and research samples. researchgate.net The technique typically utilizes a reversed-phase approach, with C18 or octyl (C8) columns being common stationary phases. researchgate.netnih.govnih.gov

Separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen orthophosphate or ammonium (B1175870) acetate) adjusted to a specific pH. researchgate.netmac-mod.com UV detection is frequently used, with the maximum absorption wavelength for pravastatin being around 238-240 nm. researchgate.netnih.gov The method's linearity is established across a defined concentration range to ensure accurate quantification. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Pravastatin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex® Luna 5µm C18 (150x4.6mm) | researchgate.net |

| Mobile Phase | Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (30:70), pH 3.0 | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 240 nm | researchgate.net |

| Internal Standard | Triamcinolone acetonide | nih.gov |

For high-sensitivity quantification in complex biological matrices such as plasma, urine, or cell lysates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mac-mod.comnih.gov This technique combines the superior separation capabilities of HPLC (or UHPLC) with the high selectivity and sensitivity of mass spectrometry. bohrium.comnih.gov

Quantification is typically performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. mac-mod.comnih.gov This involves monitoring a specific precursor ion to product ion transition. For Pravastatin Lactone, analysis is often conducted in positive electrospray ionization (ESI) mode. nih.govbohrium.comnih.gov The use of deuterium-labeled internal standards is common to ensure high accuracy and reproducibility. nih.gov These methods can achieve very low limits of quantitation (LLOQ), often in the nanomolar range, making them suitable for pharmacokinetic studies. nih.govbohrium.comnih.gov Sample preparation frequently involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. bohrium.comnih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Pravastatin Lactone Quantification

| Parameter | Pravastatin Lactone | Source |

|---|---|---|

| Ionization Mode | ESI Positive (+) | mac-mod.comnih.govbohrium.comnih.gov |

| Precursor Ion (m/z) | 407.46 ([M+H]⁺) | mac-mod.com |

| Product Ion (m/z) | 183.22 | mac-mod.com |

| Linearity Range | 0.5 - 200 nM | bohrium.comnih.gov |

| Lower Limit of Quantitation (LLOQ) | 5 nmol/L | nih.gov |

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation capacity and is particularly useful for analyzing complex samples containing hundreds of volatile compounds. nih.gov Although not typically used for the direct analysis of Pravastatin Diol Lactone due to its low volatility, GC can be instrumental in related research, such as monitoring fermentation processes or identifying volatile degradation products. nih.govptfarm.pl

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound and its related impurities or metabolites.

Mass Spectrometry (MS) provides critical information on the molecular weight and structure of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. Collision-activated decomposition (CAD) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint. chem-soc.si For statins like pravastatin, common fragmentation pathways include the neutral loss of the α-methylbutyrate side chain (102 Da), loss of an acetate (B1210297) group from the δ-lactone ring (60 Da), and the loss of water (18 Da). nih.gov By comparing the fragmentation patterns of an unknown compound to that of a known standard, such as pravastatin, structural analogues and impurities can be confidently identified. nih.govchem-soc.si

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound. While MS provides information on connectivity through fragmentation, NMR allows for the determination of the precise three-dimensional arrangement of atoms.

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton connectivities within the molecule. nih.gov These experiments are crucial for unequivocally identifying impurities and confirming the structure of metabolites. For instance, NMR was used to confirm the identity of the 4a,5-dihydropravastatin impurity by detecting specific coupled protons (H3–H4 and H8–H8a) that would not be present in pravastatin itself. nih.gov This level of detail is essential for confirming stereochemistry and identifying isomers that may be difficult to distinguish by mass spectrometry alone.

UV-Visible Detection in Chromatographic Systems for Pravastatin Lactone

The analysis of this compound and its parent compound, pravastatin, in chromatographic systems frequently employs UV-Visible detection due to its robustness and the chromophoric nature of the compounds. The hexahydronaphthalene (B12109599) ring system within the pravastatin molecule is responsible for its UV absorbance, allowing for sensitive detection.

Research and pharmacopoeial methods consistently report detection wavelengths in the range of 230 nm to 240 nm. nih.govresearchgate.net The maximum absorption wavelength for pravastatin is noted at 238 nm, which is a commonly utilized wavelength for quantification in High-Performance Liquid Chromatography (HPLC) systems to ensure high sensitivity. mdpi.comoup.com The choice of a specific wavelength within this range can be optimized based on the mobile phase composition and the desired sensitivity for pravastatin and its related substances, including the lactone form. researchgate.netresearchgate.net For instance, a stability-indicating HPLC method was developed using a UV detection wavelength of 239 nm. researchgate.netnih.gov In other applications, a diode array detector (DAD) might be used, monitoring a range of wavelengths (e.g., 210-230 nm) with quantification at a specific wavelength like 230 nm. nih.gov

The following table summarizes various chromatographic conditions using UV detection for the analysis of pravastatin and its related compounds.

| Chromatographic System | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| HPLC | C18 | Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (30:70), pH 3.0 | 1.5 mL/min | 240 nm | researchgate.net |

| HPLC | C8 | 10mM Ammonium Acetate: Methanol: Triethylamine (40:60:0.17 v/v/v) | 1.0 mL/min | 239 nm | nih.gov |

| HPLC | C18 | Acetonitrile: 30 mmol L-1 Phosphate (B84403) Buffer, pH 2 (28:72) | 1.0 mL/min | 239 nm | researchgate.net |

| HPLC-DAD | C18 | 0.02 M Monobasic Potassium Phosphate buffer, pH 3.0: Methanol (60:40 v/v) | 1.0 mL/min | 230 nm | nih.gov |

| RP-HPLC | C8 | Acetonitrile: 0.1% Phosphoric Acid (65:35) | 1.0 mL/min | 238 nm | oup.com |

Methodological Considerations for Sample Preparation in Research Studies

Accurate quantification of this compound in biological matrices requires meticulous sample preparation to isolate the analyte from interfering substances and to prevent its chemical alteration during the process.

Extraction Techniques for Biological Matrices (e.g., Liquid-Liquid, Solid-Phase)

The extraction of pravastatin and its lactone form from biological matrices such as plasma and urine is commonly achieved through Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE) is a cost-effective method that has been successfully applied. For instance, a one-step LLE procedure using ethyl acetate with 0.1% formic acid has been shown to provide a clean extract and minimize matrix effects. nih.gov The acidic nature of the extraction solvent promotes the protonation of pravastatin, enhancing extraction efficiency. nih.gov Studies have demonstrated that a two-step LLE can yield high and reproducible recovery rates, ranging from 93.8% to 99.5% for pravastatin and its metabolites in plasma. nih.gov

Solid-Phase Extraction (SPE) is another frequently used technique that offers high selectivity and can produce very clean extracts. researchgate.net Various sorbents are employed depending on the specific application. Hydrophilic-Lipophilic Balance (HLB) cartridges are a popular choice, demonstrating recoveries as high as 107% for pravastatin. researchgate.netnih.gov Another variant, microextraction by packed sorbent (MEPS), has been implemented using a C8 sorbent, which is particularly effective for small sample volumes (e.g., 50 μl) of plasma and urine. nih.gov This MEPS method, often preceded by protein precipitation with acetonitrile for plasma samples, has shown excellent recovery rates of 97-109% for plasma and 92-101% for urine. nih.gov C18 cartridges have also been utilized for purification purposes. nih.gov

The table below details findings from various studies on extraction techniques for pravastatin and its related compounds.

| Extraction Technique | Matrix | Sorbent/Solvent | Key Findings | Reference |

| Solid-Phase Extraction (SPE) | Human Plasma | Hydrophilic-Lipophilic Balance (HLB) | Yielded extremely clean extracts with a recovery of 107.44%. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl Acetate with 0.1% Formic Acid | Simple, efficient, and cost-effective; recovery ranged from 93.8% to 99.5%. | nih.gov |

| Microextraction by Packed Sorbent (MEPS) | Rat Plasma | C8 Sorbent | High recovery (97-109%); suitable for small sample volumes. | nih.gov |

| Microextraction by Packed Sorbent (MEPS) | Rat Urine | C8 Sorbent | Simple procedure with high recovery (92-101%). | nih.gov |

| Solid-Phase Extraction (SPE) | Human Plasma | Hydrophilic-Lipophilic Balance (HLB) | Used to stabilize analytes from 100μL plasma aliquots. | nih.gov |

Strategies to Control Lactone-Hydroxy Acid Interconversion During Analytical Procedures

A significant analytical challenge in the quantification of this compound is its pH-dependent equilibrium with the corresponding hydroxy acid form, pravastatin. researchgate.netnih.gov The interconversion between the lactone (a cyclic ester) and the open-ring hydroxy acid is catalyzed by both acidic and basic conditions. researchgate.net In physiological and alkaline environments, the equilibrium strongly favors the formation of the active hydroxy acid. researchgate.net To ensure accurate measurement of the lactone form, it is imperative to inhibit this hydrolysis during sample collection, storage, preparation, and analysis.

The primary strategy to achieve this is the careful control of pH. researchgate.net The interconversion is significantly retarded in acidic conditions. researchgate.net Therefore, analytical procedures are designed to maintain a consistently acidic environment. A common and effective approach involves diluting biological samples, such as plasma, in an acidic buffer immediately after collection. nih.govbohrium.com For example, diluting plasma in a 0.1M buffer at pH 4.5 has been shown to effectively stabilize the analytes. nih.govbohrium.com This acidification is maintained throughout the analytical process. Extracted samples are often reconstituted in the same acidic buffer before chromatographic injection. nih.govbohrium.com

Furthermore, the mobile phase used in the chromatographic separation is also typically acidic. Mobile phases buffered to a pH of around 4.0 to 4.5 are frequently used to ensure that the lactone form remains stable on the column and during detection. nih.gov By maintaining an acidic pH from sample collection through to final analysis, the interconversion is minimized, allowing for a reliable and accurate quantification of this compound.

Computational and Theoretical Approaches in Pravastatin Diol Lactone Research

Molecular Modeling and Simulation of Lactone Conformations and Interactions

Molecular modeling and simulation techniques offer a dynamic and detailed view of the conformational landscape of Pravastatin (B1207561) Diol Lactone and its interactions with biological macromolecules. These in silico methods are crucial for understanding the structural basis of its activity and for designing novel biocatalysts.

Molecular Dynamics (MD) Simulations of Enzyme-Lactone Complexes

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic behavior of enzyme-lactone complexes, particularly in the context of pravastatin production. nih.govacs.org By simulating the movements of atoms over time, researchers can gain insights into the conformational changes that govern substrate binding and product formation.

For instance, ultrashort MD simulations (ranging from 50 x 100 picoseconds to 5 x 22 nanoseconds) have been employed to examine enzyme-substrate complexes of CYP105AS1, a cytochrome P450 enzyme that hydroxylates compactin to produce pravastatin. nih.govacs.org These simulations revealed that the frequency of near-attack conformations (NACs), which are sterically and electronically favorable for a reaction to occur, correlates with the experimentally observed stereoselectivity of the enzyme. nih.govacs.org By analyzing the trajectories of the substrate within the enzyme's active site, researchers can predict whether the hydroxylation will lead to the desired pravastatin or the unwanted 6-epi-pravastatin. nih.govacs.org

The process typically involves generating starting structures of the enzyme-substrate complex, often using molecular graphics software like PyMOL, and then subjecting these structures to MD simulations. nih.govacs.org These simulations can help identify key amino acid residues that influence substrate positioning and, consequently, the stereochemical outcome of the reaction.

Docking Studies of Pravastatin Lactone with Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of Pravastatin Diol Lactone, docking studies are valuable for identifying and characterizing its interactions with potential protein targets.

One notable application is the use of docking programs like Autodock VINA within software packages such as YASARA to predict the binding poses of substrates within the active site of enzymes like CYP105AS1. acs.org These studies have successfully predicted binding modes that are consistent with the observed formation of 6-epi-pravastatin by the wild-type enzyme. acs.org By allowing flexibility for the side chains of amino acids within the active site, these simulations can provide a more realistic representation of the binding event. acs.org

Docking simulations have also been used to understand the interaction of statins, including pravastatin, with proteins like the C-type lectin-like (CTLD) recognition domain of LOX-1. nih.gov These simulations have shown that statins can fill a hydrophobic tunnel within the protein, providing a structural basis for their observed biological effects. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations provide a powerful lens through which to examine the intricate details of chemical reactions at the electronic level. These methods are essential for understanding the mechanisms of lactonization and hydrolysis and for predicting the reactivity of this compound.

Elucidation of Lactonization and Hydrolysis Reaction Pathways

The interconversion between the active hydroxy acid form of statins and their inactive lactone form is a pH-dependent process that can be investigated using quantum chemical methods like density functional theory (DFT). nih.gov Studies on atorvastatin (B1662188), a related statin, have shown that the lactone form is less stable than the hydroxy acid form under both mildly acidic and basic conditions. nih.gov

Theoretical investigations into the hydrolysis of various lactones, including delta-lactones similar to the lactone ring of this compound, have been performed using hybrid supermolecule-PCM approaches. hw.ac.uk These studies have provided evidence for the role of solvent molecules as catalysts in the hydrolysis reaction. hw.ac.uk While a one-step interconversion under physiological conditions is generally considered unfavorable due to high activation energy barriers, these calculations help to delineate the reaction pathways and transition states involved in both the formation (lactonization) and cleavage (hydrolysis) of the lactone ring. nih.gov

Prediction of Electronic Properties and Reactivity of Pravastatin Lactone

Quantum chemical calculations are employed to predict various electronic properties of molecules, which in turn determine their reactivity. mdpi.com By calculating descriptors such as molecular lipophilicity and hydrophilicity indices, researchers can gain insights into the physicochemical properties of Pravastatin Lactone. mdpi.com These calculations can be performed at different levels of theory, including semi-empirical, ab initio Hartree-Fock, and DFT. mdpi.com

The electronic structure of a molecule, which can be determined through quantum chemical calculations, is fundamental to its solvation properties and, consequently, its biological activity. mdpi.com These computational approaches can also be used to develop quantitative structure-activity relationship (QSAR) models for predicting properties like the partition coefficient (logP), which is crucial in drug development. mdpi.com

In Silico Enzyme Engineering and Stereoselectivity Design for Lactone Production

In silico enzyme engineering combines computational design with experimental validation to create biocatalysts with improved properties, such as enhanced stereoselectivity. This approach has been successfully applied to the production of pravastatin.

By using computational protocols like Rosetta's CoupledMoves, virtual libraries of enzyme mutants can be designed and screened for their ability to bind a substrate in a desired orientation. nih.gov In the case of CYP105AS1, this approach was used to design mutants that would favor the production of pravastatin over its epimer. nih.gov The computational predictions were then used to guide the experimental creation of a small set of promising mutants. This strategy led to the development of a CYP105AS1 variant with over 99% stereoselectivity for pravastatin. nih.gov

This combination of rational design and computational screening can significantly reduce the experimental effort required to achieve desired enzymatic properties. nih.gov The success of these methods highlights the power of integrating computational and theoretical approaches into the broader field of biocatalysis and metabolic engineering for the production of valuable pharmaceutical compounds like this compound. nih.govnih.gov

Rational Design of Biocatalysts for Pravastatin Lactone Precursors

The rational design of biocatalysts is a sophisticated approach aimed at creating tailor-made enzymes with enhanced properties for specific industrial applications, such as the synthesis of pravastatin lactone precursors. nih.gov This methodology contrasts with directed evolution by relying on detailed knowledge of an enzyme's structure, function, and mechanism to make targeted modifications. The goal is to improve characteristics like activity, stability under process conditions, and selectivity. nih.gov

A key strategy in rational design is the use of computational tools to model protein engineering approaches like site-directed mutagenesis. nih.gov For instance, the Rational Design of Immobilized Derivatives (RDID) strategy allows researchers to simulate the effects of specific mutations on enzyme performance. nih.gov This process involves identifying key amino acid residues in the enzyme's active site that are critical for the desired reaction—in this case, the lactonization of a pravastatin precursor. By modeling changes to these residues, scientists can predict which modifications are most likely to result in a more efficient or stable biocatalyst, thereby saving significant time and laboratory resources. nih.gov

Acylases and lipases are among the enzymes that can be optimized using these methods. nih.govnih.gov For example, in the context of penicillin G acylase (PGA), computational predictions have successfully guided the selection of immobilization conditions (e.g., support matrix and pH) to achieve higher thermal stability and catalytic activity. nih.gov Similar principles are applied to design biocatalysts for pravastatin synthesis, focusing on creating enzymes that can efficiently and stereoselectively produce the desired lactone precursor from a diol substrate.

Computational Screening of Enzyme Variants for Improved Lactone Yields

To enhance the production of this compound, computational screening provides a high-throughput method for evaluating numerous enzyme variants without the need for extensive experimental work. This approach is particularly effective for identifying mutants with improved catalytic efficiency, leading to higher product yields. nih.gov

A prominent computational methodology involves the use of semi-empirical quantum mechanics methods, such as PM6 and MOZYME, to estimate the effect of mutations on the energy barrier of an enzyme-catalyzed reaction. nih.gov A lower energy barrier typically corresponds to a higher reaction rate. This method has been successfully tested on enzymes like Candida antarctica lipase (B570770) B (CalB), which is widely used in biocatalysis. nih.gov The process is automated to generate mutant structures and set up calculations, allowing for the screening of hundreds of variants in a matter of weeks using high-performance computing. nih.gov

The screening process focuses on identifying mutations that favorably alter the enzyme's active site to better accommodate the substrate and stabilize the transition state of the lactonization reaction. By predicting the impact of single or multiple amino acid substitutions, researchers can prioritize a small number of promising candidates for laboratory validation, drastically accelerating the development of superior biocatalysts for pravastatin lactone synthesis.

Table 1: Computational Methods for Screening Enzyme Variants

| Method/Technique | Purpose | Application Example |

|---|---|---|

| Adiabatic Mapping | Estimates the potential energy barrier of a reaction. nih.gov | Used to calculate the barrier heights for amide hydrolysis catalyzed by CalB, providing results comparable to higher-level quantum methods. nih.gov |

| PM6 and MOZYME | Semi-empirical quantum mechanics methods used for fast calculation of molecular electronic structures. nih.gov | Employed to compute the effect of mutations on the reaction barrier height in enzyme variants. nih.gov |

| Automated Mutant Generation | Software scripts that automatically create 3D structures of enzyme mutants and prepare them for computational analysis. nih.gov | Enables high-throughput screening of hundreds of enzyme variants for improved catalytic activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on Lactone Forms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. In the context of pravastatin, QSAR studies are crucial for understanding the differences between the lactone form and its corresponding open-ring hydroxy acid form. nih.govmdpi.com Statins can exist in both forms, which possess significantly different physicochemical properties and biological activities. mdpi.com The lactone form is generally more lipophilic and can enter cells via passive diffusion, whereas the acid form is more hydrophilic and often requires active transport. mdpi.com

Research has shown that the lactone forms of statins can be significantly more potent in inducing certain biological effects, such as myotoxicity in human skeletal muscle cells, compared to their acid counterparts. nih.gov For pravastatin, the lactone form was found to be 23-fold more potent than the acid form in an in-vitro myotoxicity assay. nih.gov This highlights the importance of differentiating between the two forms in research and the value of QSAR in elucidating the structural features responsible for these differences. nih.gov

QSAR models are developed by correlating molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) with measured biological activity. nih.gov These models can then be used to predict the activity of novel compounds, screen virtual libraries, and understand the mechanisms of action. nih.gov For statins, QSAR models have been developed to predict HMG-CoA reductase inhibition and can help accelerate the discovery of new cholesterol-lowering agents. nih.gov

Table 2: Comparison of Physicochemical Properties for Select Statins

| Statin | Molecular Weight ( g/mol ) | ALogP* | Form |

|---|---|---|---|

| Pravastatin | 424.5 | 2.1 | Hydrophilic |

| Atorvastatin | 558.6 | 4.5 | Lipophilic |

| Fluvastatin | 411.5 | 4.2 | Lipophilic |

| Rosuvastatin | 481.5 | 2.7 | Hydrophilic |

| Simvastatin (B1681759) | 418.6 | 4.7 | Lipophilic |

*ALogP is a measure of lipophilicity. Data sourced from a comparative analysis of statins. nih.gov

Table 3: Relative Potency of Lactone vs. Acid Forms in Inducing Myotoxicity In Vitro

| Statin | Fold-Increase in Potency (Lactone vs. Acid) |

|---|---|

| Pravastatin | 23x |

| Atorvastatin | 14x |

| Fluvastatin | 26x |

| Simvastatin | 37x |

*Data reflects the higher potency of the lactone form in causing myotoxicity in primary human skeletal muscle cells. nih.gov

Future Directions and Emerging Research Avenues in Pravastatin Diol Lactone Studies

Novel Biocatalyst Discovery and Engineering for Lactone Transformations

The enzymatic conversion of precursor molecules to Pravastatin (B1207561) Diol Lactone is a cornerstone of its synthesis. The future of this field lies in the discovery and engineering of novel biocatalysts to enhance the efficiency and stereoselectivity of these transformations.

Researchers are actively exploring new enzymes, particularly from the cytochrome P450 superfamily, for their potential to catalyze the specific hydroxylation reactions required to form the diol lactone. acs.orgnih.govresearchgate.netpnas.org Computational approaches, such as the Rosetta software suite, are being employed to design and predict the efficacy of mutant enzymes. acs.orgnih.govresearchgate.net For instance, the CoupledMoves protocol within Rosetta has been used to create virtual libraries of enzyme mutants, which are then screened for their ability to bind the substrate in the correct orientation for the desired reaction. acs.orgnih.govresearchgate.net This in silico screening significantly reduces the experimental workload and accelerates the discovery of highly selective biocatalysts. nih.govresearchgate.net

One notable success in this area is the engineering of CYP105AS1, a cytochrome P450 from Amycolatopsis orientalis. acs.orgnih.govresearchgate.net Through a combination of computational design and rational inspection, researchers have developed variants of this enzyme that exhibit greater than 99% stereoselectivity in the hydroxylation of a compactin precursor to pravastatin, effectively eliminating the production of unwanted side products. nih.govresearchgate.net This level of precision is crucial for the industrial production of pravastatin. pnas.org The use of biocatalysis offers several advantages over traditional chemical synthesis, including milder reaction conditions, reduced waste, and superior stereoselectivity. acs.org

Interactive Table: Engineered Biocatalysts for Pravastatin Production

| Enzyme Variant | Precursor | Product | Key Engineering Strategy | Reference |

|---|---|---|---|---|

| CYP105AS1 Mutant | Compactin | Pravastatin | Computationally Aided Design (Rosetta) | acs.orgnih.govresearchgate.net |

| P450pra | Compactin | Pravastatin | Directed Evolution (Error-Prone PCR) | acs.org |

| Alcohol Dehydrogenase (ADH) | (4R,6S)-6-(chloromethyl)-tetrahydro-2H-pyran-2,4-diol | (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2-one-4-ol | Screening of Commercial Enzymes | google.com |

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization of Lactone Dynamics

Understanding the real-time behavior of Pravastatin Diol Lactone within biological systems is critical. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these dynamics in situ.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are instrumental in studying the interconversion between the lactone and its active hydroxy acid form under various physiological conditions. acs.orgnih.govnih.gov Studies have shown that this conversion is highly dependent on pH, with the lactone form being more prevalent in acidic environments and the hydroxy acid form dominating at physiological and alkaline pH. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying pravastatin and its metabolites in biological samples. acs.orgnih.gov This technique allows researchers to track the fate of the diol lactone as it is processed within cells and organisms. Furthermore, advanced imaging techniques are being developed to visualize the localization of statins within cellular membranes, providing clues about their mechanisms of action and potential side effects. nsf.gov

Interactive Table: Spectroscopic and Imaging Techniques in this compound Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Studying lactone-hydroxy acid interconversion | pH-dependent equilibrium | acs.orgnih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite identification and quantification | Tracking metabolic pathways | acs.orgnih.gov |

| X-ray Powder Diffraction | Characterization of crystalline forms | Structural analysis of intermediates | google.com |

| Transient Absorption Spectroscopy | Studying primary photochemical reactions | Elucidating degradation mechanisms | researchgate.net |

Predictive Modeling of Pravastatin Lactone Dynamics in Complex Biological Systems

The intricate interplay between this compound and biological systems necessitates the use of predictive models to understand and forecast its behavior. Physiologically based pharmacokinetic (PBPK) modeling is a powerful approach in this regard.

PBPK models integrate anatomical, physiological, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govresearchgate.netcore.ac.uk These models have been successfully used to predict the pharmacokinetics of pravastatin in humans, accounting for the critical role of transporters like OATP1B1 in its hepatic uptake. nih.govresearchgate.net By simulating the effects of genetic variations in these transporters, PBPK models can help predict how an individual's genetic makeup might influence their response to pravastatin. core.ac.uk

Molecular dynamics (MD) simulations provide an even more granular view, allowing researchers to study the interactions of pravastatin and its lactone form with biological membranes at the atomic level. acs.orgnsf.govnih.gov These simulations have revealed that both the lactone and hydroxy acid forms can spontaneously diffuse into lipid bilayers, and they can help to explain the molecular basis for the different membrane-modulatory effects of various statins. acs.orgnsf.gov Ultrashort MD simulations are also being used to evaluate the effectiveness of engineered enzymes by analyzing the frequency of near-attack conformations of the substrate in the enzyme's active site. acs.orgnih.govresearchgate.net

Interactive Table: Predictive Modeling Approaches for Pravastatin Lactone

| Modeling Approach | Application | Key Insights | Reference |

|---|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting drug disposition in the body | Impact of transporters on clearance and distribution | nih.govresearchgate.netcore.ac.uk |

| Molecular Dynamics (MD) Simulations | Investigating interactions with biological membranes and enzymes | Localization in membranes, enzyme-substrate binding | acs.orgnsf.govnih.gov |

| Machine Learning | Identifying potential drug targets and off-target effects | Predicting SERCA inhibition | nih.gov |

Integration of Omics Technologies for Systems-Level Understanding of Lactone Metabolism

To gain a holistic understanding of how this compound affects biological systems, researchers are increasingly turning to the integration of multiple "omics" technologies. nih.gov This systems-level approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the metabolic and regulatory responses to the compound. nih.govfrontiersin.org

Pharmacometabolomics, for example, examines the metabolic footprint of a drug to uncover both on-target and off-target effects. nih.gov A study on pravastatin using this approach revealed widespread effects on lipoprotein subclasses and their lipid composition, providing a more nuanced understanding of its mechanism of action beyond simple cholesterol lowering. nih.gov

Integrating various omics datasets can help to elucidate the complex pathways involved in statin metabolism and identify biomarkers that could predict an individual's response or risk of adverse effects. mdpi.comnih.govmdpi.com For instance, proteomic analysis has been used to identify protein risk scores associated with cardiovascular risk following statin therapy. nih.gov As these technologies continue to advance, they will undoubtedly play a crucial role in personalizing statin therapy and maximizing its benefits while minimizing harm. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the structural and functional differences between pravastatin diol lactone and its hydroxy acid form?

- Methodological Answer : Pravastatin exists in two forms: the lactone (prodrug) and hydroxy acid (active). The lactone form contains a closed β-hydroxy-δ-lactone ring, while the hydroxy acid form has an open-chain structure due to hydrolysis. The lactone form undergoes acid-catalyzed conversion in the stomach to the active hydroxy acid . Structural differences impact solubility; the hydroxy acid’s additional hydroxyl group (via microbial hydroxylation of mevastatin) enhances water solubility, affecting bioavailability and transporter interactions . Functional assays comparing enzymatic inhibition (e.g., HMG-CoA reductase activity) should confirm the hydroxy acid’s pharmacological activity, while lactone stability studies (e.g., pH-dependent hydrolysis) validate its prodrug role .

Q. How does non-enzymatic lactonization of pravastatin hydroxy acid occur in physiological conditions?

- Methodological Answer : Lactonization is pH-dependent. Under gastric conditions (pH 1–3), the hydroxy acid undergoes acid-catalyzed cyclization to form the lactone. Researchers can simulate this by incubating pravastatin hydroxy acid in buffers mimicking gastric pH (e.g., 0.1 M HCl) and analyzing conversion rates via HPLC or LC-MS . Stability studies should include kinetic modeling to estimate half-life and equilibrium concentrations. Control experiments with enzymatic inhibitors (e.g., esterase blockers) differentiate non-enzymatic vs. enzymatic pathways .

Q. What analytical techniques are recommended to distinguish pravastatin lactone from its metabolites in biological samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λ = 238 nm) or LC-MS/MS is optimal. For metabolite identification, use high-resolution MS (HRMS) to differentiate isomers like 6-epi-pravastatin lactone (m/z 442.53) and 3β-hydroxy pravastatin sodium salt (m/z 446.65) . Chromatographic conditions (e.g., C18 columns, acetonitrile/water gradients) must resolve structurally similar compounds. Validate methods using reference standards (e.g., GC44665 for pravastatin lactone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in transporter inhibition profiles between pravastatin lactone and acid forms?

- Methodological Answer : Contradictions arise from differential lipophilicity and assay conditions. Pravastatin lactone is more lipophilic, enhancing P-gp inhibition compared to the hydrophilic hydroxy acid . To address discrepancies:

- Standardize assays (e.g., Caco-2 cell monolayers for P-gp efflux) under controlled pH and temperature.

- Use radiolabeled compounds (e.g., [³H]-pravastatin lactone) to quantify substrate-transporter binding .

- Compare inhibition potency (IC₅₀) across statins with varying lipophilicity (e.g., simvastatin vs. pravastatin) to establish structure-activity relationships .

Q. What experimental designs are suitable for studying environmental persistence of pravastatin lactone?

- Methodological Answer :

- Sampling : Collect water/wastewater samples from pharmaceutical disposal sites. Use solid-phase extraction (SPE) to concentrate analytes.

- Quantification : Employ LC-MS/MS with isotope-labeled internal standards (e.g., pravastatin-d₃ lactone) to minimize matrix effects .

- Degradation Studies : Expose lactone to UV light or microbial cultures to simulate environmental breakdown. Monitor degradation products via HRMS .

Q. How can structural modifications to pravastatin lactone improve its metabolic stability without compromising efficacy?

- Methodological Answer :

- Synthesis : Introduce steric hindrance (e.g., tert-butyldimethylsilyl ether derivatives) to slow lactone hydrolysis. Validate using stability assays in simulated gastric fluid .

- Biotransformation : Use Actinomeda sp. to hydroxylate compactin derivatives, preserving the active hydroxy acid’s efficacy while modifying lactone pharmacokinetics .

- In Silico Modeling : Predict metabolic hotspots (e.g., CYP3A4 binding sites) using docking software (e.g., AutoDock) to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.